Product packaging for 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine(Cat. No.:CAS No. 50615-14-0)

1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine

Cat. No.: B3383891
CAS No.: 50615-14-0
M. Wt: 136.19 g/mol
InChI Key: KZZHROXXGRODGN-UHFFFAOYSA-N
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Description

1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine is a bicyclic, partially saturated heterocyclic compound that serves as a privileged scaffold in medicinal chemistry. This framework is of significant research interest due to its presence in compounds with potent biological activities. Specifically, derivatives of the pyrrolo[3,2-c]azepine skeleton have been identified as potent serotonin 2 (5-HT2) receptor antagonists, with one study highlighting a derivative that also exhibited antiplatelet aggregation activity . The pyrroloazepine structural motif is found in several marine natural products and has been investigated for pharmaceutical applications targeting neurodegenerative and proliferative disorders, operating through mechanisms such as the inhibition of cyclin-dependent kinases and glycogen-synthase kinase . The synthesis of the pyrrolo[3,2-c]azepine core can be challenging, with research exploring novel pathways such as nucleophile-promoted shift reactions under Pummerer conditions . As a building block, this scaffold represents the kind of novel chemical space that is increasingly being explored for drug discovery, particularly for central nervous system (CNS) targets . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B3383891 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine CAS No. 50615-14-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,5,6,7,8-hexahydropyrrolo[3,2-c]azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-8-7(3-5-10-8)6-9-4-1/h3,5,9-10H,1-2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZHROXXGRODGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the 1h,4h,5h,6h,7h,8h Pyrrolo 3,2 C Azepine Ring System

Retrosynthetic Analysis of the Pyrrolo[3,2-c]azepine Framework

A general retrosynthetic analysis of the 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine core reveals several key disconnections that form the basis for the synthetic strategies discussed in subsequent sections. The primary goal is to deconstruct the bicyclic system into more readily available starting materials.

One common approach involves the disconnection of the azepine ring from the pyrrole (B145914) core. This can be envisioned through the cleavage of one of the C-N bonds or C-C bonds of the seven-membered ring. For instance, a disconnection across the amide bond within the azepine moiety points towards a precursor that could undergo an intramolecular cyclization. This strategy is central to methods like the Beckmann rearrangement, where a ketone precursor is converted to an oxime, which then rearranges to form a lactam (the azepine ring fused to the pyrrole).

Alternatively, a disconnection of a C-C bond in the azepine ring suggests a ring expansion strategy. In this approach, a smaller ring system, typically a pyrrolidine (B122466) derivative, is expanded to form the seven-membered azepine ring. Another retrosynthetic viewpoint involves the simultaneous formation of multiple bonds, as seen in multi-component reactions, where acyclic or simple cyclic precursors are brought together in a single step to construct the complex bicyclic framework.

Modern catalytic methods offer different retrosynthetic possibilities. For example, a gold-catalyzed annulation might disconnect the framework into a pyrrole-containing enyne and a suitable reaction partner, where the catalyst facilitates a cascade of bond formations to build the azepine ring. Each of these retrosynthetic pathways has led to the development of distinct and valuable synthetic methodologies for accessing the this compound scaffold.

Classical Approaches to Pyrroloazepine Synthesis

Beckmann Rearrangement Strategies

The Beckmann rearrangement is a well-established method for the conversion of oximes to amides, and it has been effectively applied to the synthesis of lactams, including the pyrrolo[3,2-c]azepine system. wikipedia.org This reaction typically involves the treatment of a ketoxime with an acid catalyst, leading to the rearrangement of the group anti-periplanar to the oxime's hydroxyl group. wikipedia.org

A notable application of this strategy is the synthesis of indophenazino fused pyrrolo[3,2-c]azepine derivatives. derpharmachemica.comderpharmachemica.com In this approach, the corresponding ketone precursors are first converted to ketoximes. derpharmachemica.com Subsequent treatment of these ketoximes with reagents like 2,4,6-trichloro derpharmachemica.comresearchgate.netnih.govtriazine in N,N-dimethylformamide (DMF) at room temperature initiates the Beckmann rearrangement, affording the desired fused pyrrolo[3,2-c]azepine lactams in moderate to good yields. derpharmachemica.comderpharmachemica.com Another approach utilizes trifluoromethanesulfonic anhydride (B1165640) under mild conditions to facilitate the rearrangement of oximes derived from pyrazolo[4,3-b]quinolin-8-ones to form hexahydropyrazolo[3',4':5,6]pyrido[3,2-b]-azepin-4-ium trifluoromethanesulfonates. researchgate.net

PrecursorReagentProductYieldReference
Indophenazino fused carbazole (B46965) ketoxime2,4,6-trichloro derpharmachemica.comresearchgate.netnih.govtriazine, DMFIndophenazino fused pyrrolo[3,2-c]azepineModerate to Good derpharmachemica.com, derpharmachemica.com
Pyrazolo[4,3-b]quinolin-8-one oximeTrifluoromethanesulfonic anhydrideHexahydropyrazolo[3',4':5,6]pyrido[3,2-b]-azepin-4-ium trifluoromethanesulfonateNot specified researchgate.net

Ring Expansion Methodologies

Ring expansion reactions provide a powerful tool for constructing seven-membered rings like azepines from more readily accessible five- or six-membered ring precursors. This strategy has been successfully employed in the synthesis of various substituted benzazepine derivatives, which share the core azepine ring structure.

One such methodology involves an intramolecular Ullmann-type annulation/rearrangement cascade. nih.gov In this process, 5-arylpyrrolidine-2-carboxylates containing an ortho-halogen substituent on the aryl group are transformed into 1H-benzo[b]azepine-2-carboxylates. nih.gov This transformation is promoted by a copper(I) catalyst, often generated in situ, and can be activated by microwave irradiation, leading to the desired benzazepines in good yields. nih.gov While this example leads to a benzazepine, the fundamental principle of expanding a pyrrolidine to an azepine is a key concept applicable to the synthesis of the target pyrrolo[3,2-c]azepine system.

Another conceptually related approach is the rhodium carbenoid-induced ring expansion of isoxazoles. nih.gov This method, while leading to pyridines, demonstrates the principle of ring expansion where a five-membered heterocycle undergoes expansion to a six-membered ring, a strategy that can be adapted for the formation of seven-membered rings. nih.gov The reaction proceeds through the formation of an ylide intermediate, which then rearranges. nih.gov The instability of certain ring systems, like cyclobutane, can also drive ring expansion reactions to form more stable rings like cyclopentane, a principle that can be extrapolated to the expansion of five-membered rings to seven-membered ones. youtube.com

Starting MaterialKey TransformationProduct TypeReference
5-Arylpyrrolidine-2-carboxylatesIntramolecular Ullmann-type annulation/rearrangement1H-Benzo[b]azepine-2-carboxylates nih.gov
IsoxazolesRhodium carbenoid-induced ring expansionPyridines nih.gov

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in one pot. nih.govyoutube.com This approach offers advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. nih.govbohrium.com

While a direct multi-component synthesis of the parent this compound is not extensively documented, related heterocyclic systems are readily assembled using this strategy. For instance, the synthesis of pyranopyrazole derivatives often involves a one-pot reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine (B178648) hydrate. nih.gov These reactions proceed through a cascade of condensation, cyclization, and rearrangement steps. nih.gov The development of MCRs for the synthesis of complex bioconjugates, such as vaccines, highlights the power of this approach in modern synthetic chemistry. youtube.com

A relevant example is the development of a procedure for preparing 4-amino-6H-pyrrolo[1,2-a] derpharmachemica.combenzazepine-5-carbonitriles. clockss.org This method involves the reaction of 2-(1H-pyrrol-1-yl)phenyllithiums with arylidenemalononitriles, followed by a hydrobromic acid-mediated cyclization of the resulting adducts. clockss.org Although this is a two-step process, the initial addition reaction brings together two key components, and the subsequent cyclization to form the azepine ring showcases a convergent approach.

Modern Catalytic Methods for Annulation

Gold(I)-Catalyzed Hydroarylation and Cycloisomerization

Gold catalysis has emerged as a powerful tool in organic synthesis for the formation of complex molecular architectures from simple starting materials. nih.gov Gold(I) catalysts, in particular, are known to activate alkynes towards nucleophilic attack, enabling a variety of cyclization and annulation reactions.

A significant application of gold catalysis in the synthesis of related fused-ring systems is the three-step cascade reaction to form indolizine (B1195054) and pyrrolo[1,2-a]azepine derivatives. acs.orgnih.gov This process involves the conversion of linear N-alkenyl or alkynyl N-sulfonyl 1-aminobut-3-yn-2-ones into the bicyclic products. The reaction is catalyzed by a gold(I) complex, such as [(2-biphenyl)di-tert-butylphosphine]gold(I) triflimide, and proceeds via a cycloisomerization, sulfonyl migration, and subsequent cyclization cascade. acs.org

Gold-catalyzed cycloisomerization reactions can also proceed through the formation of gold-carbene intermediates, which can then undergo further transformations like 1,2-migrations. nih.gov While not directly applied to the target compound, the gold-catalyzed synthesis of azepines via an intermolecular [4+3]-annulation reaction demonstrates the utility of gold catalysts in constructing seven-membered rings. nih.gov This reaction involves the annulation of readily available starting materials and highlights the generation and subsequent trapping of an allyl-gold intermediate. nih.gov

SubstrateCatalystKey TransformationProductYieldReference
Linear N-alkenyl/alkynyl N-sulfonyl 1-aminobut-3-yn-2-ones[(2-biphenyl)di-tert-butylphosphine]gold(I) triflimideCycloisomerization/sulfonyl migration/cyclizationPyrrolo[1,2-a]azepine derivatives10-85% acs.org, nih.gov
Propargyl ester and N-phenyl imineAu(III) picolinic acid derived catalyst[4+3] AnnulationAzepineup to 65% nih.gov

Palladium-Catalyzed Cyclizations

Palladium catalysis offers a powerful tool for the formation of C-N and C-C bonds, making it suitable for constructing complex heterocyclic frameworks. A palladium-catalyzed multicomponent approach has been developed for synthesizing polycyclic pyrroles. nih.gov This method involves the coupling of (hetero)aryl iodides, carbon monoxide, and alkyne-tethered imines to generate 1,3-dipoles (Münchnones), which then undergo a spontaneous intramolecular 1,3-dipolar cycloaddition to create the fused pyrrole ring system. nih.gov The versatility of this method allows for the independent variation of substituents on the alkyne, imine, or aryl iodide components. nih.gov

Another relevant palladium-catalyzed method is the reaction of methyleneaziridines with acetyl-substituted arenes and heteroarenes. nih.gov This reaction proceeds smoothly to afford pyridinylpyrrole derivatives and related compounds in good to high yields. nih.gov While not a direct synthesis of the azepine-fused system, the methodology demonstrates the utility of palladium in forging pyrrole rings from acyclic precursors.

Table 1: Examples of Palladium-Catalyzed Reactions for Fused Pyrrole Synthesis

Catalyst Reactants Product Type Yield Reference
Pd(PtBu3)2 Aryl iodide, CO, Alkyne-tethered imine Fused-Ring Pyrrole Varies nih.gov

Acid-Catalyzed Cyclizations

Acid catalysis facilitates cyclization reactions by activating substrates towards intramolecular nucleophilic attack. Brønsted acids, such as (±)-camphorsulfonic acid (CSA), have been successfully employed in the synthesis of azepino[4,5-b]indolones through the intramolecular cyclization of unsaturated tryptamides. thieme-connect.de This strategy has been applied to the synthesis of the tetracyclic core of natural products like tronocarpine. thieme-connect.de The reaction proceeds by heating the substrate with the acid catalyst in a suitable solvent. thieme-connect.de

Lewis acids are also effective. For instance, Lewis acid-catalyzed oxa-Diels-Alder reactions of tricyclic oxindole-type enones with enol ethers have been developed to produce azepane-fused pyrano[3,2-b]indoles. nih.gov These reactions demonstrate the utility of acid catalysis in constructing complex, fused azepine systems with high stereoselectivity. researchgate.net

Table 2: Acid-Catalyzed Cyclization for Azepino-Indole Systems

Catalyst Type Catalyst Substrate Product Yield Reference
Brønsted Acid (+)-CSA Hydroxy tryptamide Azepino[4,5-b]indolone 71% thieme-connect.de

Intramolecular Cyclization Tactics

Intramolecular reactions are highly efficient for constructing cyclic systems as they benefit from favorable entropic factors. Various intramolecular tactics have been applied to the synthesis of the pyrrolo[3,2-c]azepine scaffold and related structures.

Radical cyclizations provide a powerful method for C-C bond formation under mild and neutral conditions, making them tolerant of various functional groups. princeton.edu The tin hydride method, using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN), is a classic approach. princeton.edu A more modern strategy involves the intramolecular cyclization of acyl radicals onto an azido (B1232118) group. nih.gov In this approach, aryl- or alkyl-derived azidoacyl radicals are generated from thioesters and undergo five- or six-membered cyclization onto the azide (B81097) to yield cyclized lactams, which are precursors to fused heterocyclic systems. nih.gov This method represents a novel radical pathway to construct cyclic lactam cores. nih.gov

The [3+2] cycloaddition is one of the most powerful methods for constructing five-membered rings, such as the pyrrolidine core of the target scaffold. youtube.com This reaction typically involves a 1,3-dipole reacting with a dipolarophile. youtube.com A common strategy is the Van Leusen pyrrole synthesis, which uses tosylmethyl isocyanide (TosMIC) as a three-atom synthon that reacts with electron-deficient alkenes. nih.gov

More specifically for fused systems, the 1,3-dipolar cycloaddition of in situ generated azomethine ylides is highly effective. A three-component reaction between secondary α-amino acids, isatins (as precursors to the azepine part), and a dipolarophile like a vinyl selenone can produce complex spirooxindole-pyrrolizines with high diastereoselectivity. rsc.org This approach offers a direct route to biologically relevant spiro-fused systems under mild conditions. rsc.org

Table 3: [3+2] Cycloaddition for Pyrrole/Pyrrolidine Ring Formation

1,3-Dipole Source Dipolarophile Conditions Product Type Reference
Tosylmethyl isocyanide (TosMIC) Electron-deficient alkene Base (e.g., NaH) Substituted pyrrole nih.gov
α-Amino acid + Isatin Vinyl selenone Mild, three-component Spirooxindole-pyrrolizine rsc.org

The Pummerer rearrangement involves the transformation of a sulfoxide (B87167) into an α-acyloxy-thioether in the presence of an activating agent like acetic anhydride. wikipedia.org The key intermediate in this reaction is an electrophilic thionium (B1214772) ion, which can be trapped by various nucleophiles. wikipedia.org When the sulfoxide contains a tethered nucleophile, such as an aromatic ring, the Pummerer rearrangement can initiate a cyclization cascade. nih.gov

This "connective Pummerer-type cyclization" has been used to form N-heterocycles. The reaction of thiols with glyoxamides containing tethered aromatic nucleophiles, in the presence of a Lewis acid, generates a thionium ion that undergoes intramolecular cyclization. This strategy has proven effective in the synthesis of indoloquinoline natural products and highlights a versatile method for creating fused heterocyclic systems. nih.gov

Electrophilic cyclization is a common strategy where an electrophile activates a π-system (like an alkyne or alkene) to trigger an intramolecular nucleophilic attack, leading to ring closure. For instance, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylate derivatives can be cyclized by treatment with iodine. beilstein-journals.org In this reaction, iodine acts as an electrophile, activating the triple bond and leading to a 6-endo-dig cyclization to form iodine-substituted pyrrolo-oxazinone derivatives in good yields. beilstein-journals.org The reaction proceeds through an iodonium (B1229267) intermediate, which is then attacked by the tethered ester oxygen. beilstein-journals.org This methodology demonstrates how an external electrophile can be used to efficiently construct a ring fused to a pyrrole core. beilstein-journals.org

Table 4: Electrophilic Cyclization of Pyrrole Derivatives

Electrophile Substrate Solvent Product Yield Reference

Stereoselective Synthesis of Pyrrolo[3,2-c]azepine Frameworks

Achieving stereochemical control is paramount in the synthesis of complex molecules for pharmaceutical applications. For the pyrrolo[3,2-c]azepine framework, this involves the control of both central chirality and, potentially, axial chirality (atropisomerism).

Atropisomerism is a form of stereoisomerism that arises from restricted rotation around a single bond, creating chiral axes. scripps.edu This phenomenon is well-documented in biaryl compounds and is increasingly recognized in biheterocyclic systems. scripps.edu While specific atroposelective methodologies for the this compound core are not yet extensively reported in the literature, strategies developed for other complex heterobiaryls offer a conceptual blueprint.

The synthesis of atropisomers often requires the installation of bulky substituents in close proximity to the rotational axis to create a significant energy barrier to rotation. scripps.edu Advanced catalytic methods are employed to control the stereochemical outcome. For instance, transition-metal-catalyzed cross-coupling reactions and C-H functionalization are powerful tools for the atroposelective synthesis of axially chiral compounds. researchgate.netrsc.org A recent development in this area is the use of dynamic kinetic resolution (DKR) for the synthesis of heterobiaryls with vicinal C−C and N−N axes. nih.gov This protocol, using either quinine-catalyzed allylation or isothiourea-catalyzed acylation, allows for the preparation of various vicinal-axis heterobiaryls in good yields and with excellent enantioselectivities. nih.gov Such strategies highlight potential pathways that could be adapted to control the axial chirality in appropriately substituted pyrrolo[3,2-c]azepine derivatives.

Table 1: Conceptual Strategies for Atroposelective Synthesis

StrategyCatalyst/Reagent TypePotential ApplicationReference
Dynamic Kinetic Resolution (DKR)Organocatalysts (e.g., Quinine, Isothiourea)Synthesis of heterobiaryls with vicinal axes nih.gov
C-H OlefinationPd(II) / Chiral Spiro Phosphoric Acid (SPA)Synthesis of axially chiral biaryl-2-amines researchgate.net
Asymmetric CouplingTransition Metal CatalysisGeneral construction of axially chiral styrenes and biaryls rsc.org

The construction of the saturated portions of the pyrrolo[3,2-c]azepine ring system can generate multiple stereocenters. Controlling the relative and absolute configuration of these centers is a key synthetic challenge. Methodologies are often based on cycloaddition reactions or substrate-controlled cyclizations.

A highly relevant approach for building fused pyrrolidine rings is the [3+2] cycloaddition of azomethine ylides. Research has shown that it is possible to tune the mechanistic pathway of such reaction cascades to produce substituted pyrrolidines with high diastereomeric purity. nih.gov By controlling the demetalation of tin- or silicon-substituted iminium ions, a subsequent azomethine ylide cycloaddition and nucleophilic cyclization can proceed in a fully controlled one-pot reaction. nih.gov Similarly, a three-component [3+2] cycloaddition using cyclic amines, aldehydes, and olefinic oxindoles has been developed for the diastereoselective synthesis of spirooxindole-pyrrolidines. nih.gov

For enantioselective synthesis, chiral catalysts are employed to favor the formation of one enantiomer over the other. A notable example, while applied to the related pyrroloindoline system, is the use of a (R)-BINOL•SnCl4 complex to catalyze a formal [3+2] cycloaddition between indoles and 2-amidoacrylates. nih.govcaltech.edu This method yields a variety of pyrroloindolines in high enantioselectivity. nih.govcaltech.edu The proposed mechanism involves the Lewis acid activation of the amidoacrylate, followed by conjugate addition of the indole (B1671886) and subsequent intramolecular cyclization. caltech.edu Such catalytic asymmetric cycloadditions represent a powerful strategy for accessing enantioenriched pyrrolo-fused heterocyclic frameworks.

Table 2: Examples of Stereoselective Syntheses for Related Fused Pyrrolidine Systems

Reaction TypeCatalyst / ConditionsSubstratesStereoselectivityReference
Formal [3+2] Cycloaddition(R)-BINOL•SnCl4C(3)-substituted indoles, 2-amidoacrylatesHigh enantioselectivity (up to 86% ee) caltech.edu
Azomethine Ylide CycloadditionTin/Silicon-mediatedSubstituted iminium ions, various dipolarophilesHigh diastereomeric purity nih.gov
Cascade Michael-Aldol [3+2] AnnulationDABCO1,4-Dithiane-2,5-diol, MaleimidesExcellent diastereoselectivity (>20:1 d.r.) nih.gov
Three-Component [3+2] CycloadditionCarboxylic Acid AdditiveCyclic amines, Aryl aldehydes, Olefinic oxindolesHigh diastereoselectivity nih.gov

Green Chemistry Principles in Pyrroloazepine Synthesis

The integration of green chemistry principles into synthetic methodologies aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. This has led to the exploration of alternative reaction media, such as water, or conducting reactions under solvent-free conditions.

Water is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. An exemplary application is the Pictet-Spengler reaction of 2-(1H-indol-4-yl)ethanamines with aldehydes or ketones, which proceeds in high yield using only water as both the solvent and promoter at 50°C. researchgate.net This reaction is noted for being highly atom-economic, with water as the sole byproduct. researchgate.net Other methodologies, such as the DABCO-catalyzed cascade Michael-aldol [3+2] annulation for creating biheterocyclic systems, have also been shown to be effective in water. nih.gov Photochemical syntheses of azepine derivatives have been successfully carried out in THF/water mixtures. researchgate.net

Solvent-free reactions, often facilitated by microwave irradiation or mechanical grinding (mechanochemistry), represent another significant green approach. The synthesis of substituted pyrrole derivatives has been achieved using a microwave oven method, which offers benefits over conventional heating. researchgate.net Solvent-free systems have also been employed for the synthesis of various azepine-related compounds, demonstrating the broad applicability of this technique. researchgate.net

Table 3: Green Synthetic Approaches for Pyrrole and Azepine-Related Heterocycles

MethodConditionsSystem SynthesizedKey AdvantageReference
Aqueous ReactionWater as solvent/promoter, 50°CAzepino[3,4,5-cd]indolesEliminates organic solvents; atom-economic researchgate.net
Aqueous ReactionTolerates water as solventBiheterocyclic tetrahydrothiophenesReduces reliance on organic solvents nih.gov
Solvent-FreeMicrowave irradiationSubstituted pyrrolesAvoids bulk solvents, rapid heating researchgate.net
Solvent-FreeHeat (453K)Fused azepine derivativeEliminates organic solvents researchgate.net

Catalytic processes are fundamental to green chemistry as they allow for reactions to proceed with high efficiency and selectivity using only small amounts of a catalyst, which can often be recycled. Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is another critical metric. researchgate.net

Highly atom-economical routes to pyrrole scaffolds have been developed, such as the synthesis from multi-substituted aziridines. mdpi.com In this method, a regiospecific ring-opening of the aziridine (B145994) is followed by an intramolecular cyclization, where all atoms of the reactants are incorporated into the final product with only the loss of a water molecule. mdpi.com Isomerization reactions, such as the conversion of 5-(2H-azirin-2-yl)oxazoles into 4H-pyrrolo[2,3-d]oxazoles, are inherently 100% atom-economical. mdpi.com

Table 4: Catalytic Systems for the Synthesis of Pyrrole-Azepine and Related Scaffolds

Catalyst SystemReaction TypeScaffold SynthesizedReference
Pd(PPh₃)₄ / K₂CO₃Suzuki Cross-Coupling1H-pyrrolo[3,2-c]pyridines nih.gov
CuI / Pd(OAc)₂Various Cross-CouplingsAzepine derivatives researchgate.net
ZnI₂Tandem ReactionPyrrolo[1,2-a]azepines rsc.org
Lewis or Protic AcidRing-opening/CyclizationMulti-substituted pyrroles mdpi.com

Chemical Reactivity and Transformations of 1h,4h,5h,6h,7h,8h Pyrrolo 3,2 C Azepine and Its Derivatives

Functionalization Strategies on the Pyrrole (B145914) Moiety

The functionalization of the pyrrole ring in the pyrrolo[3,2-c]azepine system is dominated by its electron-rich character. nih.gov This makes it highly susceptible to electrophilic aromatic substitution, which has traditionally been the primary method for its modification. nih.gov Classical methods often employ Lewis acids to facilitate these transformations. nih.gov

Modern approaches have expanded beyond classical electrophilic substitutions to include:

Metal-catalyzed C-H functionalization: These methods offer a direct way to form new carbon-carbon or carbon-heteroatom bonds on the pyrrole ring, often with high regioselectivity and without the need for pre-functionalized starting materials. nih.gov

Radical-based functionalization: Metal-free oxidative conditions can be used to generate pyrrole-based radicals, which can then react with various partners. nih.gov

Photocatalyzed and Electrochemical Methods: These emerging techniques provide alternative pathways for pyrrole functionalization under mild conditions. nih.gov

A classic and effective example of functionalizing the pyrrole ring is the Vilsmeier-Haack reaction, which introduces a formyl group onto the aromatic ring. This reaction has been successfully applied to related pyrrolyl-pyridine derivatives to yield the corresponding 2-formyl(pyrrol-1-yl) products, demonstrating its utility in functionalizing the pyrrole portion of fused systems. researchgate.net

Functionalization Strategies on the Azepine Moiety

The azepine moiety of 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine is a saturated, non-aromatic ring containing a secondary amine. This amine is the primary site for functionalization on this part of the molecule. Standard reactions for secondary amines can be readily applied, including:

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or other electrophilic alkylating agents. For instance, in the synthesis of related pyrrolo[3,2-e] nih.govresearchgate.netdiazepine (B8756704) derivatives, N-alkylation with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate is a key step to introduce an ester-containing side chain. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides will form the corresponding N-acyl derivatives, which can alter the electronic properties of the nitrogen and serve as a handle for further transformations.

Nucleophilic Substitution: If the azepine ring is modified to contain a leaving group, it can be susceptible to nucleophilic attack. In a related pyrido-pyrrolo-diazepine system, a hydroxyl group on the seven-membered ring can be displaced by nucleophiles such as morpholine (B109124) or methanol (B129727), showcasing a pathway to introduce amine and ether functionalities. researchgate.net

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of pyrrole chemistry and, by extension, the chemistry of the pyrrolo[3,2-c]azepine core. nih.gov The electron-rich nature of the pyrrole ring makes it highly activated towards attack by electrophiles. youtube.com The substitution pattern is governed by the directing effects of the fused azepine ring and the inherent reactivity of the pyrrole nucleus.

Common EAS reactions applicable to this system include:

Formylation: The Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) is a highly reliable method to introduce a formyl (-CHO) group, typically at a position adjacent to the ring-junction nitrogen. This was demonstrated in the synthesis of a 2-formyl(pyrrol-1-yl) derivative of pyridine (B92270). researchgate.net

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various reagents. For example, iodine-mediated electrophilic cyclization is used to create iodinated pyrazolo[4,3-c]pyridines, which are then used in cross-coupling reactions. nih.gov This highlights a strategy where halogenation serves as a prelude to further derivatization.

Nitration and Sulfonation: These classic EAS reactions can introduce nitro (-NO2) and sulfonic acid (-SO3H) groups, respectively, although reaction conditions must be carefully controlled to avoid oxidation or decomposition of the sensitive pyrrole ring.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Pyrrole-Containing Scaffolds

Reaction TypeReagentsProduct Functional GroupReference
Formylation POCl₃, DMF (Vilsmeier-Haack)Aldehyde (-CHO) researchgate.net
Iodination I₂, BaseIodo (-I) nih.gov
Alkylation R-X, Lewis Acid (Friedel-Crafts)Alkyl (-R) youtube.com
Nitration HNO₃, H₂SO₄Nitro (-NO₂) youtube.com

Nucleophilic Addition and Substitution Reactions

While the pyrrole ring is electron-rich and generally resistant to nucleophilic aromatic substitution, such reactions are not impossible and represent a modern area of investigation. nih.gov More commonly, nucleophilic reactions on the this compound system occur on the azepine moiety or on functional groups attached to the scaffold.

One key strategy involves the introduction of a leaving group onto the azepine ring, which can then be displaced by a nucleophile. Research on analogous pyrido[3,2-f]pyrrolo[1,2-a] nih.govresearchgate.netdiazepin-5-ones has shown that a hydroxyl group on the seven-membered ring can be effectively substituted. researchgate.net In the presence of silica (B1680970) gel as a catalyst, refluxing with nucleophiles like morpholine or methanol leads to the corresponding amine and ether derivatives in moderate to good yields. researchgate.net This demonstrates a viable pathway for introducing diverse functionalities via nucleophilic substitution on an oxidized version of the azepine ring.

Oxidation Reactions for Functional Group Interconversion

The pyrrole ring's electron-rich nature makes it susceptible to oxidation, which can be a route for functional group interconversion. The outcome of oxidation reactions can be highly dependent on the specific oxidant used and the reaction conditions. nih.gov

In a related system, treatment of a pyrrolyl-pyridine derivative with sodium percarbonate, an oxidizing agent, was used to furnish a new diazepine heterocycle containing a hydroxyl group. researchgate.net This reaction demonstrates how oxidation can be used not just to add an oxygen atom but to induce a more complex structural transformation, creating a new functional group (an alcohol) that can be used for subsequent reactions like nucleophilic substitution. researchgate.net In other contexts, oxidation of electron-rich aromatic rings can lead to quinone-type intermediates that undergo further rearrangements. nih.gov

Reduction Reactions for Saturation and Functionalization

Reduction reactions offer a pathway to modify the pyrrolo[3,2-c]azepine core by altering its degree of saturation or by transforming previously introduced functional groups. The most direct reduction would involve the saturation of the pyrrole ring.

Catalytic Hydrogenation: This standard method can be employed to reduce the aromatic pyrrole ring to a pyrrolidine (B122466) ring, yielding the fully saturated octahydropyrrolo[3,2-c]azepine. This transformation would remove the aromatic character and significantly alter the molecule's three-dimensional shape and chemical properties.

Functional Group Reduction: If functional groups have been introduced via other reactions, they can often be reduced. For example, a nitro group, introduced by electrophilic nitration, can be reduced to a primary amine, providing a new site for derivatization. Similarly, a formyl group from a Vilsmeier-Haack reaction could be reduced to a hydroxymethyl group or fully to a methyl group using appropriate reducing agents.

Derivatization via Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds, and these methods are highly applicable to the derivatization of the this compound scaffold. nih.gov This strategy typically involves first halogenating the pyrrole ring (e.g., via iodination) to create a reactive handle. nih.gov

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs the halogenated pyrroloazepine with a boronic acid or ester to form a new C-C bond, allowing for the introduction of aryl or vinyl substituents. This has been used effectively on related systems to create biaryl structures. researchgate.netnih.govnih.gov For example, 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines readily undergo Suzuki coupling with various arylboronic acids. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the halogenated scaffold and an amine. It is a powerful tool for introducing substituted amino groups onto the aromatic ring. nih.gov

Sonogashira Coupling: This reaction couples the halide with a terminal alkyne to introduce an alkynyl group, which can serve as a versatile functional handle for further transformations.

Table 2: Common Cross-Coupling Reactions for Derivatization

Reaction NameReactantsCatalyst System (Typical)Bond FormedReference
Suzuki-Miyaura Aryl/Vinyl Halide + Boronic Acid/EsterPd catalyst (e.g., Pd(OAc)₂), BaseC(sp²)-C(sp²) nih.govnih.gov
Buchwald-Hartwig Aryl Halide + AminePd catalyst, Ligand, BaseC(sp²)-N nih.gov
Sonogashira Aryl/Vinyl Halide + Terminal AlkynePd catalyst, Cu(I) co-catalyst, BaseC(sp²)-C(sp)General
Heck Aryl/Vinyl Halide + AlkenePd catalyst, BaseC(sp²)-C(sp²)General

Advanced Spectroscopic and Structural Characterization Methods for Pyrrolo 3,2 C Azepines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. researchgate.net For the pyrrolo[3,2-c]azepine system, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the molecular skeleton and the connectivity of its atoms.

One-dimensional ¹H and ¹³C NMR spectra offer initial and crucial information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

The ¹H NMR spectrum of a pyrrolo[3,2-c]azepine derivative will typically show distinct signals for the protons of the pyrrole (B145914) ring and the saturated azepine ring. The pyrrole protons generally appear in the aromatic region, while the methylene (B1212753) protons of the azepine ring will be found in the aliphatic region. The chemical shifts and coupling constants are highly dependent on the substitution pattern.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbons of the pyrrole ring will resonate at lower field (higher ppm) compared to the sp³-hybridized carbons of the azepine ring.

The following table provides representative ¹H and ¹³C NMR data for a substituted pyrrolo[3,2-c]pyridine derivative, which illustrates the typical chemical shift ranges for a similar heterocyclic system. nepjol.info

Compound ¹H NMR (500 MHz, CDCl₃) δ (ppm) ¹³C NMR (126 MHz, CDCl₃) δ (ppm) Reference
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine9.10 (s, 1H), 8.08-7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J = 7.7 Hz, 2H), 7.41-7.34 (m, 2H), 6.80 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44 nepjol.info

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons. For the 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine core, COSY would show correlations between the protons on adjacent carbons in the azepine ring (e.g., H-4 with H-5, H-5 with H-6, etc.).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. This allows for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. HMBC is crucial for connecting different fragments of the molecule, for example, showing correlations from the pyrrole protons to the carbons of the fused azepine ring, and vice versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule, for instance, the relative orientation of substituents on the seven-membered azepine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or five decimal places. This high accuracy allows for the determination of the elemental composition and thus the molecular formula of a compound. The following table shows an example of HRMS data for a substituted 1H-pyrrolo[3,2-c]pyridine derivative. nepjol.info

Compound Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺ Reference
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₂H₂₁N₂O₃361.1552361.1556 nepjol.info

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. For this compound, the key expected absorptions would be:

N-H stretching of the pyrrole ring, typically in the region of 3200-3500 cm⁻¹.

C-H stretching of the aromatic pyrrole ring, usually above 3000 cm⁻¹.

C-H stretching of the saturated methylene groups of the azepine ring, typically below 3000 cm⁻¹.

C=C stretching of the pyrrole ring, in the 1600-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrrole ring acts as a chromophore and would be expected to exhibit characteristic π → π* transitions. The position and intensity of the absorption maxima can be influenced by substitution on the pyrrolo[3,2-c]azepine core.

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods are a group of spectroscopic techniques that are sensitive to the stereochemistry of chiral molecules.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers of a chiral pyrrolo[3,2-c]azepine derivative would exhibit mirror-image CD spectra. This technique is a powerful tool for assigning the absolute configuration of chiral compounds, often used in conjunction with theoretical calculations. The resolution of racemic mixtures of substituted pyrrolo[3,2-c]azepines into their individual enantiomers has been reported, highlighting the importance of their stereochemistry. While specific CD data for the parent compound is not available, the principles of CD spectroscopy would be directly applicable to its chiral derivatives. rsc.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov An achiral molecule will not produce a CD signal. For a chiral molecule containing a chromophore (a light-absorbing group) near a stereocenter, a CD spectrum with positive and/or negative peaks, known as Cotton effects, is observed.

For a pair of enantiomers, such as the (S)- and (R)-forms of a chiral pyrrolo[3,2-c]azepine derivative, their CD spectra are perfect mirror images. If the (S)-enantiomer exhibits a positive Cotton effect at a specific wavelength, the (R)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. This principle is fundamental for confirming enantiomeric purity and assigning absolute configuration by comparing experimental spectra to those predicted by theoretical calculations or to spectra of compounds with known stereochemistry.

In the case of the chiral pyrrolo[3,2-c]azepin-4-one derivative, the carbonyl group (C=O) and the pyrrole ring constitute the primary chromophores. The spatial arrangement of these groups relative to the chiral center at C8 would dictate the sign and intensity of the observed Cotton effects.

Illustrative CD Data for Enantiomers of a Pyrrolo[3,2-c]azepine Derivative

The following interactive table provides a hypothetical but representative dataset for the CD spectra of the (S)- and (R)-enantiomers of an 8-substituted-pyrrolo[3,2-c]azepin-4-one. The data illustrates the mirror-image relationship between the two spectra.

Wavelength (nm)(S)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)(R)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
350+50-50
320+800-800
29500
270-1200+1200
25000
230+2500-2500
210-500+500

Note: This table contains illustrative data based on established principles of CD spectroscopy and is not derived from experimental measurements of the specified compounds.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov Like CD, ORD is a chiroptical technique that provides a spectrum only for chiral, optically active compounds. The ORD spectrum of a chiral molecule shows a characteristic curve, and the curve for its enantiomer will be a mirror image.

An ORD spectrum is closely related to the CD spectrum through the Kronig-Kramers transforms. nih.gov A Cotton effect, which is a peak in a CD spectrum, corresponds to a distinctive S-shaped curve in an ORD spectrum, featuring a peak and a trough. The sign of the Cotton effect in ORD is defined by the sign of the rotation at the longer wavelength peak.

For the resolved (S)- and (R)-enantiomers of the pyrrolo[3,2-c]azepine derivative, ORD analysis would provide complementary information to CD. The specific rotation at a standard wavelength (e.g., the sodium D-line at 589 nm) is a key physical constant for a chiral molecule. A study on a specific derivative, (S)-(-)-18a, found it to be the more potent 5-HT2 receptor antagonist. researchgate.net The designation (-) refers to its levorotatory nature at a specific wavelength, a direct measurement from optical rotation.

Illustrative ORD Data for Enantiomers of a Pyrrolo[3,2-c]azepine Derivative

This interactive table presents hypothetical ORD data for the (S)- and (R)-enantiomers, demonstrating the expected relationship where the specific rotation values are equal in magnitude but opposite in sign across the spectrum.

Wavelength (nm)(S)-Enantiomer Specific Rotation [α] (degrees)(R)-Enantiomer Specific Rotation [α] (degrees)
600-45.5+45.5
589 (Na D-line)-50.2+50.2
500-88.0+88.0
400-150.7+150.7
350-310.1+310.1
330-550.9+550.9
310+480.3-480.3
280+1100.5-1100.5

Note: This table contains illustrative data based on established principles of ORD spectroscopy and is not derived from experimental measurements of the specified compounds.

Together, CD and ORD provide a powerful, non-destructive suite of tools for the detailed stereochemical analysis of chiral derivatives of the this compound nucleus, which is essential for understanding their structure-activity relationships in biological systems.

Theoretical and Computational Studies of 1h,4h,5h,6h,7h,8h Pyrrolo 3,2 C Azepine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and reactivity of molecules like 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine. DFT methods balance computational cost and accuracy, making them suitable for a wide range of chemical investigations.

By solving approximations of the Schrödinger equation, DFT can determine the electron distribution within the molecule. This allows for the calculation of key electronic properties that govern its reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, one would expect the nitrogen atoms to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms attached to the nitrogens would be electron-deficient and potential sites for nucleophilic interaction.

While specific DFT data for this compound is scarce, studies on related pyrazolo pyrimidine (B1678525) derivatives demonstrate the utility of these methods. researchgate.net These studies often employ functionals like B3LYP with basis sets such as 6-311+G** to calculate parameters like total energies, bond lengths, and bond angles, which are fundamental to understanding the molecule's geometry and stability. researchgate.net

Table 1: Theoretical DFT Parameters for Analysis of this compound

ParameterSignificance
HOMO EnergyIndicates the propensity to donate electrons (nucleophilicity).
LUMO EnergyIndicates the propensity to accept electrons (electrophilicity).
HOMO-LUMO GapRelates to chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack.
Mulliken Atomic ChargesQuantifies the partial charge on each atom, offering insights into local reactivity.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The seven-membered azepine ring in this compound imparts significant conformational flexibility. Molecular modeling and molecular dynamics (MD) simulations are powerful tools to explore the potential conformations of this molecule and their relative stabilities.

Molecular mechanics force fields (e.g., MMFF94, AMBER) can be used for an initial, rapid exploration of the conformational landscape. This process can identify several low-energy conformers. Subsequently, more accurate quantum mechanics methods or MD simulations can be employed to refine these structures and understand their dynamic behavior.

MD simulations model the movement of atoms in the molecule over time, providing a dynamic picture of its conformational flexibility. By simulating the molecule in a solvent box (e.g., water), one can observe how the molecule folds and flexes in a more realistic environment. These simulations can reveal the most populated conformations and the energy barriers between them. For a molecule like this compound, MD simulations could elucidate the preferred puckering of the azepine ring and the orientation of the fused pyrrole (B145914) ring. While direct MD studies on this specific compound are not readily found, the principles are well-established and have been applied to various complex heterocyclic systems to understand their dynamic nature. nih.govnih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the identification and characterization of novel compounds.

For NMR spectroscopy, the GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a standard for calculating chemical shifts (¹H and ¹³C). By predicting the NMR spectrum of a proposed structure and comparing it with experimental data, chemists can confirm or revise their structural assignments. There are also machine learning approaches that can predict ¹H NMR chemical shifts with high accuracy. nih.govscilit.comnmrdb.orgnih.gov

Similarly, computational methods can predict vibrational frequencies, which correspond to the peaks in an IR spectrum. By calculating the vibrational modes of this compound, one could predict the characteristic stretching and bending frequencies for its various functional groups, such as the N-H and C-N bonds.

Table 2: Computationally Predicted Spectroscopic Data for Hypothetical Analysis

Spectroscopic TechniquePredicted DataApplication
¹H NMRChemical shifts (ppm) and coupling constants (Hz) for each proton.Structural elucidation and confirmation.
¹³C NMRChemical shifts (ppm) for each carbon atom.Determination of the carbon skeleton.
IR SpectroscopyVibrational frequencies (cm⁻¹) for functional groups (e.g., N-H stretch, C=C stretch).Identification of functional groups present in the molecule.

Computational Analysis of Reaction Mechanisms and Transition States

Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. Computational chemistry provides a powerful lens through which to study reaction pathways, intermediates, and transition states that are often difficult or impossible to observe experimentally.

For the synthesis of this compound, computational methods could be used to model potential synthetic routes. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed. This allows chemists to predict the feasibility of a reaction, identify the rate-determining step, and understand the factors that control selectivity.

For example, if a synthesis involves a cyclization step, computational analysis can help to determine whether the reaction proceeds via a concerted or stepwise mechanism. It can also predict which regio- or stereoisomer is likely to be the major product. While specific mechanistic studies for the synthesis of this compound are not available, research on the synthesis of other pyrrolo-azepine derivatives showcases the application of these methods. rsc.org

In Silico Screening and Library Design for Pyrroloazepine Derivatives

The core structure of this compound serves as a scaffold that can be chemically modified to create a library of derivatives with potentially diverse biological activities. In silico screening and library design are computational techniques used to explore this chemical space efficiently.

Virtual screening involves docking a library of compounds into the active site of a biological target (e.g., an enzyme or receptor). Docking algorithms predict the binding mode and affinity of each compound, allowing researchers to prioritize which derivatives to synthesize and test experimentally. This approach has been successfully applied to various pyrrolo-containing heterocyclic systems to identify potential inhibitors for targets like EGFR and CDK2. nih.govresearchgate.net

Furthermore, computational methods can be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a library of derivatives. By filtering out compounds with predicted poor pharmacokinetic profiles or potential toxicity, the efficiency of the drug discovery process can be significantly enhanced. mdpi.com This allows for the rational design of a focused library of pyrroloazepine derivatives with a higher probability of possessing desirable drug-like properties.

Structure Activity Relationship Sar and Ligand Design Principles of Pyrrolo 3,2 C Azepines

Design and Synthesis of 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine Analogues

The design of novel analogues of the this compound scaffold is often guided by the structural features of known active compounds and the desire to explore new chemical space. nih.govnih.gov Synthetic strategies are developed to allow for the systematic introduction of various substituents at different positions of the pyrrolo[3,2-c]azepine core.

A common approach involves multi-step synthesis, starting from commercially available or readily prepared precursors. For instance, the synthesis of certain pyrrolo[3,2-c]pyridine derivatives, which share a similar bicyclic core, begins with a substituted pyridine (B92270). nih.gov This starting material undergoes a series of reactions, including oxidation, nitration, and subsequent reductive cyclization to form the pyrrole (B145914) ring fused to the pyridine ring. nih.gov Further modifications, such as Suzuki-Miyaura or Buchwald-Hartwig coupling reactions, can then be employed to introduce a variety of aryl or other functional groups at specific positions. nih.govnih.gov

Another synthetic strategy might involve the construction of the seven-membered azepine ring onto a pre-existing pyrrole scaffold. rsc.orgresearchgate.net For example, a tandem reaction of alkynones with pyrrole derivatives, catalyzed by a Lewis acid like zinc iodide, has been shown to produce pyrrolo[1,2-a]azepines. rsc.org While this is a different isomer, the principles of building the azepine ring can be adapted. The synthesis of related pyrrolo[3,2-e] nih.govbiosynth.comdiazepines involves intramolecular cyclization of appropriate precursors. nih.gov

The choice of synthetic route is crucial as it dictates the feasibility of creating a diverse library of analogues for SAR studies. The ability to easily vary substituents allows chemists to probe the effects of electronic properties, steric bulk, and hydrogen bonding potential on biological activity.

Impact of Substituent Variation on Molecular Recognition

The biological activity of pyrrolo[3,2-c]azepine analogues is highly dependent on the nature and position of substituents on the core scaffold. nih.govnih.gov These substituents play a crucial role in how the molecule interacts with its biological target, a process known as molecular recognition.

For example, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as tubulin inhibitors, the variation of the aryl group at the 6-position had a significant impact on their anticancer activity. nih.gov The introduction of different substituents on this aryl ring, such as methyl or ethoxy groups, led to notable differences in their potency against various cancer cell lines. nih.gov

Similarly, in a study on pyrrolo[3,2-d]pyrimidine and pyrrolo[3,2-e] nih.govbiosynth.comdiazepine (B8756704) derivatives as EGFR and CDK2 inhibitors, substituent changes led to significant variations in activity. nih.govnih.gov For instance, a methyl derivative (compound 8b) showed broad-spectrum anticancer activity, while a 4-chloro congener (compound 9c) was highly active against a specific cancer cell line. nih.govnih.gov This highlights that even small changes, like the addition of a methyl or chloro group, can drastically alter the inhibitory profile of the compound.

These findings underscore the importance of systematic substituent variation in SAR studies. By analyzing the effects of different functional groups, researchers can build a comprehensive picture of the key interactions required for biological activity, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Table 1: Impact of Substituent Variation on Anticancer Activity of Pyrrolo[3,2-d]pyrimidine and Pyrrolo[3,2-e] nih.govbiosynth.comdiazepine Analogues nih.govnih.gov

CompoundCore ScaffoldKey SubstituentTarget Cancer Cell LineIC50 (µM)
8b1H-pyrroleMethylHCT116, MCF-7, Hep3B< 0.05
9apyrrolo[3,2-d]pyrimidineUnspecifiedHCT-1160.011
9cpyrrolo[3,2-d]pyrimidine4-chloroHCT-1160.009
11cpyrrolo[3,2-e] nih.govbiosynth.comdiazepine4-chloroMCF-70.364

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to bind to a specific biological target. nih.gov This approach is particularly valuable when the 3D structure of the target protein is unknown. nih.gov

In the context of pyrrolo[3,2-c]azepines, ligand-based pharmacophore models can be developed using a set of known active and inactive analogues. By comparing the structures of these molecules, a model can be generated that captures the key steric and electronic features required for activity. nih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. nih.gov

Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify new molecules that fit the model and are therefore likely to be active. nih.gov This approach can significantly accelerate the discovery of novel lead compounds. For example, pharmacophore models have been successfully used to identify novel, non-peptidic inhibitors for various receptors based on the SAR of known peptide ligands. nih.gov

The design of pyrrolo[3,2-d]pyrimidine and pyrrolo[3,2-e] nih.govbiosynth.comdiazepine derivatives as EGFR inhibitors was based on incorporating the essential pharmacophoric features of known inhibitors. nih.govresearchgate.net This strategy led to the synthesis of compounds with potent anticancer activities. nih.govresearchgate.net

Computational SAR Methodologies (e.g., CoMFA, QSAR, Molecular Docking)

Computational methodologies play a vital role in modern drug discovery by providing insights into the SAR of a compound series and guiding the design of new analogues.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.gov For instance, 2D-QSAR models can correlate physicochemical descriptors (e.g., lipophilicity, electronic properties) with activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) , go a step further by considering the 3D steric and electrostatic fields of the molecules. nih.gov A CoMFA study on indenopyrazole derivatives as CDK inhibitors successfully developed a model with strong predictive power, which could be used to design new ligands with enhanced potency. nih.gov

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method requires the 3D structure of the target, which can be obtained from experimental methods like X-ray crystallography or built through homology modeling. Docking studies can help to rationalize the observed SAR by visualizing the binding mode of the ligands and identifying key interactions with the protein's active site. nih.govnih.gov For example, molecular docking of novel pyrrolo[1,2-a]azepine derivatives into the active site of CDK2 helped to understand their potential as anticancer agents by showing favorable binding energies. nih.gov Similarly, docking studies of pyrrolo[3,2-d]pyrimidine and pyrrolo[3,2-e] nih.govbiosynth.comdiazepine derivatives into the active sites of EGFR and CDK2 provided insights into their inhibitory mechanisms. nih.govnih.gov

Table 2: Example of Computational SAR Methodologies Applied to Related Heterocycles

MethodologyCompound ClassTargetKey Finding
3D-QSAR (CoMFA)IndenopyrazolesCDK2, CDK4Developed a predictive model to guide the design of more potent inhibitors. nih.gov
Molecular DockingPyrrolo[1,2-a]azepinesCDK2Showed favorable binding scores, suggesting potential for inhibition. nih.gov
Molecular DockingPyrrolo[3,2-d]pyrimidines & Pyrrolo[3,2-e] nih.govbiosynth.comdiazepinesEGFR, CDK2Augmented the understanding of their antiproliferative activity. nih.govnih.gov

Conformational Flexibility and Rigidity in SAR

The conformation of a molecule, which describes the spatial arrangement of its atoms, is a critical determinant of its biological activity. The pyrrolo[3,2-c]azepine scaffold, with its seven-membered azepine ring, possesses a degree of conformational flexibility. This flexibility allows the molecule to adopt different shapes, one of which may be the "bioactive conformation" that optimally fits into the binding site of the target protein.

However, excessive flexibility can be detrimental to activity, as it can lead to an entropic penalty upon binding. Therefore, a key strategy in ligand design is to introduce conformational rigidity into the molecule to pre-organize it in the desired bioactive conformation. This can be achieved by introducing cyclic structures or bulky groups that restrict bond rotation.

Conformational analysis of related seven-membered nitrogen heterocycles, such as 1,3-diazepines, has been performed using molecular modeling techniques to understand their preferred geometries. researchgate.net These studies, which correlate theoretical calculations with experimental data like UV spectra, provide valuable information about the low-energy conformations of these ring systems. researchgate.net Understanding the conformational preferences of the this compound core is essential for designing analogues with improved binding affinity and selectivity. By strategically modifying the scaffold to favor the bioactive conformation, it is possible to enhance the potency of these compounds.

Molecular Mechanisms of Biological Interaction and Targeted Pathways for Pyrrolo 3,2 C Azepine Derivatives

Enzyme Inhibition Studies (in vitro)

Derivatives of the pyrrolo-azepine and closely related pyrrolopyridine scaffolds have been investigated for their ability to inhibit the function of critical enzymes and protein complexes involved in disease pathology. These studies provide insight into the potential therapeutic applications of these compounds by defining their specific molecular targets.

Research into the enzyme inhibitory profile of pyrrolo[3,2-c]azepine and its isomers has identified several key targets.

Protein Tyrosine Phosphatase 1B (PTP1B): An isomer of the target compound, the pyrrolo[2,3-c]azepine scaffold, has been identified as a novel class of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. nih.gov PTP1B is a key negative regulator of insulin (B600854) signaling, and its inhibition is a therapeutic strategy for type 2 diabetes. juniperpublishers.comnih.gov A series of these derivatives demonstrated that compounds featuring a biphenyl (B1667301) moiety could potently inhibit PTP1B in vitro. nih.gov Notably, three compounds from this series exhibited significant inhibitory activity. nih.gov

Inhibitory Activity of Pyrrolo[2,3-c]azepine Derivatives Against PTP1B nih.gov
CompoundStructureIC₅₀ (μM)
29Pyrrolo[2,3-c]azepine with biphenyl moiety16.36
35Pyrrolo[2,3-c]azepine with biphenyl moiety14.93
36Pyrrolo[2,3-c]azepine with biphenyl moiety13.92

Tubulin: While not a classical enzyme, tubulin is a critical protein target whose polymerization is essential for microtubule formation and cell division. A series of 1H-pyrrolo[3,2-c]pyridine derivatives, which are structurally related to the pyrrolo[3,2-c]azepine core, were designed as inhibitors of tubulin polymerization that bind to the colchicine-binding site. nih.gov One of the most potent compounds, 10t , displayed excellent antitumor activity against HeLa, SGC-7901, and MCF-7 cancer cell lines, with its mechanism attributed to the potent inhibition of tubulin polymerization. nih.gov

Tyrosinase and HCV NS5B Polymerase: Extensive searches of scientific literature did not yield studies specifically identifying 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine or its direct derivatives as inhibitors of tyrosinase or Hepatitis C Virus (HCV) NS5B polymerase. Research on inhibitors for these enzymes has predominantly focused on other heterocyclic scaffolds, such as pyrazolobenzothiazines for HCV NS5B and various pyrazole (B372694) or thiazole (B1198619) derivatives for tyrosinase. nih.govnatap.orgdaneshyari.comrsc.orgunimi.it

The mechanistic basis for the inhibition of tubulin by the related 1H-pyrrolo[3,2-c]pyridine derivatives has been characterized through molecular modeling. These studies suggest that the inhibitor 10t interacts with the colchicine (B1669291) site on tubulin, forming hydrogen bonds with key amino acid residues Thrα179 and Asnβ349. nih.gov This interaction disrupts microtubule dynamics, leading to cell cycle arrest. nih.gov

While inhibitory concentrations (IC₅₀) have been determined for the isomeric pyrrolo[2,3-c]azepine derivatives against PTP1B, detailed kinetic characterization, such as the determination of inhibition type (e.g., competitive, non-competitive) through Lineweaver-Burk plots, has not been reported in the available literature for this specific scaffold. nih.gov Such studies are crucial for fully understanding the enzyme-inhibitor interaction.

Receptor Binding Assays (in vitro, molecular level)

Pyrrolo[3,2-c]azepine derivatives have been synthesized and evaluated for their ability to bind to G-protein coupled receptors (GPCRs), with a particular focus on serotonin (B10506) receptors.

A significant body of research has focused on 5-aminoalkyl-substituted pyrrolo[3,2-c]azepines as antagonists for the serotonin 2 (5-HT₂) receptor. nih.govresearchgate.net The antagonist potency is largely influenced by the nature of substituents at both the 5- and 8-positions of the pyrrolo[3,2-c]azepine ring system. nih.gov

One key compound, (S)-(-)-18a (SUN C5174) , emerged from these studies as a highly potent and selective 5-HT₂ receptor antagonist. nih.gov Its affinity for the receptor was quantified with a pA₂ value of 8.98 ± 0.06 in isolated guinea pig arteries. nih.gov The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Selectivity profiling of this compound demonstrated weak activity at the α₁ adrenoceptor and no significant binding affinity for the dopamine (B1211576) D₂ receptor, highlighting its high selectivity for the 5-HT₂ receptor. nih.gov The racemic precursor, 18a , was found to be approximately 14-fold less potent than its isolated (S)-(-) enantiomer. nih.gov

Receptor Binding Profile for Pyrrolo[3,2-c]azepine Derivative SUN C5174 nih.gov
CompoundTarget ReceptorAffinity (pA₂)Selectivity Notes
(S)-(-)-18a (SUN C5174)5-HT₂8.98 ± 0.06Weak α₁ adrenoceptor blocking activity; No significant D₂ receptor affinity.

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a mechanism for achieving greater receptor subtype selectivity. nih.govnih.gov Despite the investigation of other pyrrole-containing heterocyclic systems as allosteric modulators for targets like the muscarinic M1 receptor, a review of the current scientific literature reveals no specific studies on this compound derivatives as allosteric modulators. nih.gov This remains an area for potential future investigation.

Modulation of Cellular Pathways and Signaling Cascades

The direct interaction of pyrrolo[3,2-c]azepine derivatives with their molecular targets initiates a cascade of downstream cellular events. These effects have been characterized in various in vitro models.

The potent 5-HT₂ receptor antagonism exhibited by (S)-(-)-18a (SUN C5174) translates into a marked inhibitory effect on cellular pathways mediated by this receptor. Specifically, it demonstrated a strong inhibition of platelet aggregation induced by serotonin in combination with collagen and adenosine (B11128) diphosphate (B83284) (ADP) in both canine and human platelet-rich plasma, with IC₅₀ values ranging from 6.5 to 16 nM. nih.gov

Furthermore, the inhibition of tubulin polymerization by the closely related 1H-pyrrolo[3,2-c]pyridine derivatives leads to significant disruption of cell cycle progression. nih.gov The potent derivative 10t was shown to cause a significant arrest of cancer cells in the G2/M phase of the cell cycle at concentrations as low as 0.12 µM. nih.gov This cell cycle arrest is a direct consequence of the disruption of microtubule dynamics and ultimately leads to the induction of apoptosis (programmed cell death). nih.gov

Cellular Effects of Pyrrolo-azepine and Pyrrolo-pyridine Derivatives
CompoundScaffoldPrimary TargetCellular Pathway ModulatedObserved EffectReference
(S)-(-)-18a (SUN C5174)Pyrrolo[3,2-c]azepine5-HT₂ ReceptorSerotonin-mediated platelet aggregationInhibition of aggregation (IC₅₀: 6.5-16 nM) nih.gov
10t1H-Pyrrolo[3,2-c]pyridineTubulinCell Cycle Progression / ApoptosisG2/M phase arrest and induction of apoptosis nih.gov

Protein-Ligand Interaction Analysis via Biophysical Methods

To fully characterize the interaction between a ligand, such as a derivative of this compound, and its protein target, a variety of biophysical techniques are employed. These methods provide quantitative data on binding affinity, thermodynamics, kinetics, and the structural basis of the interaction. While specific biophysical data for the saturated this compound scaffold is not extensively documented in publicly available literature, the principles of these techniques are broadly applicable and have been used to study structurally related pyrrolo-fused heterocycles.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. nih.gov This label-free technique determines the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.govnih.gov Such data is invaluable for understanding the driving forces behind the binding, whether it is enthalpically driven (e.g., by hydrogen bonds and van der Waals interactions) or entropically driven (e.g., by the hydrophobic effect). nih.gov For example, ITC has been used to characterize the kinetics of enzyme inhibition for various systems, offering a powerful tool for drug discovery. nih.gov

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical sensing technique used to measure the kinetics of binding interactions. nih.govmdpi.com It monitors the association (k_a) and dissociation (k_d) rates of a ligand (analyte) binding to a protein (ligand) immobilized on a sensor surface by detecting changes in the refractive index. nih.govmdpi.comnih.gov From these rates, the equilibrium dissociation constant (K_D) can be calculated (K_D = k_d/k_a). SPR is highly sensitive, requires relatively small amounts of material, and is suitable for screening compound libraries to identify hits. nih.govxantec.com For instance, SPR has been successfully used to determine the receptor affinity constants for a variety of small molecules, demonstrating its reliability in differentiating binding affinities among structurally similar analogs. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying protein-ligand interactions at atomic resolution in solution. researchgate.netnih.gov Chemical shift perturbation (CSP) mapping, where changes in the chemical shifts of protein backbone amides are monitored upon ligand titration, can identify the binding site on the protein. duke.edu Furthermore, advanced NMR experiments like transferred Nuclear Overhauser Effect Spectroscopy (trNOESY) can be used to determine the conformation of the ligand when bound to the protein. NMR is particularly adept at detecting weak interactions, which is crucial in fragment-based drug discovery. researchgate.net

X-ray Crystallography: This technique provides high-resolution, three-dimensional structural information of a protein-ligand complex, revealing the precise orientation of the ligand in the binding pocket and the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. nih.govnih.govmdpi.com Obtaining a co-crystal structure is often a critical step in structure-based drug design, as it allows for the rational design of more potent and selective analogs. nih.govmdpi.com While a laborious process, it provides an unparalleled level of detail about the binding mode. nih.govresearchgate.net

Application to Related Pyrrolo-Fused Systems:

While direct biophysical data on the title compound is sparse, studies on related scaffolds like pyrrolo[3,2-c]pyridines and pyrrolo[1,2-a]azepines highlight how these methods are applied. For instance, derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase and tubulin. nih.govnih.gov Although detailed biophysical characterization was not the focus of these initial reports, they established IC₅₀ values through biochemical assays and used molecular docking to predict binding modes, setting the stage for future biophysical confirmation. nih.govnih.gov Similarly, novel pyrrolo[1,2-a]azepine derivatives were evaluated for their anticancer activity and docked into the active site of cyclin-dependent kinase 2 (CDK2) to rationalize their activity. nih.gov

The table below summarizes findings for related pyrrolo-fused compounds, illustrating the types of data obtained in early-stage discovery that would typically be followed by more detailed biophysical analysis.

Compound ClassTarget ProteinMethodKey Findings
Pyrrolo[3,2-c]pyridineFMS KinaseKinase Inhibition AssayCompound 1r showed potent inhibition with an IC₅₀ of 30 nM. nih.gov
1H-pyrrolo[3,2-c]pyridineTubulinAntiproliferation AssayCompound 10t exhibited potent activity against HeLa cells with an IC₅₀ of 0.12 µM. nih.gov
Pyrrolo[1,2-a]azepineCyclin-Dependent Kinase 2 (CDK2)Molecular DockingCompounds showed low binding energy scores, suggesting favorable interaction. nih.gov
Pyrrolo[3,2-e] nih.govresearchgate.netdiazepine (B8756704)EGFR/CDK2Kinase Inhibition AssayCompound 8b potently inhibited CDK2/Cyclin A1 (10-23% inhibition compared to control). nih.govnih.gov

This table showcases data for structurally related compounds to illustrate the application of these analytical methods.

Role in Chemical Probe Development for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that protein's function in a cellular or organismal context. mdpi.com The development of potent, selective, and well-characterized chemical probes is essential for validating new drug targets and dissecting complex biological pathways. Derivatives of the pyrrolo[3,2-c]azepine scaffold hold potential for development as chemical probes due to their conformational rigidity and synthetic tractability, which allows for systematic modification to optimize binding and selectivity.

The primary role of a chemical probe is to modulate the function of its target protein, leading to an observable phenotype. To be considered a high-quality probe, a compound must demonstrate:

Potency: The compound should interact with its intended target at low concentrations.

Selectivity: The compound should have minimal interaction with other proteins, especially those within the same family (e.g., other kinases).

A known mechanism of action: The molecular interaction between the probe and its target should be well-characterized.

Pyrrolo-Fused Scaffolds as a Basis for Chemical Probes:

Heterocyclic scaffolds, including various pyrrole-fused systems, are prevalent in the design of chemical probes, particularly for targeting protein kinases. Kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. mdpi.comdoaj.org

Studies on related pyrrolo[3,2-c]pyridine and pyrrolo[3,2-d]pyrimidine systems have identified potent kinase inhibitors. For example, a derivative of pyrrolo[3,2-c]pyridine, compound 1r , was found to be a selective inhibitor of FMS kinase, a receptor tyrosine kinase involved in cancer and inflammatory disorders. nih.gov With an IC₅₀ of 30 nM against the enzyme and a good selectivity profile over a panel of 40 other kinases, this compound represents a strong starting point for the development of a chemical probe to study FMS biology. nih.gov

Similarly, certain pyrrolo[3,2-e] nih.govresearchgate.netdiazepine derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), both of which are important cancer targets. nih.govresearchgate.net A well-characterized inhibitor for these targets based on the pyrrolo[3,2-c]azepine core could be used to investigate the specific roles of these kinases in cell cycle progression and signaling.

The development process for a chemical probe based on the this compound scaffold would involve:

Initial Screening: Testing a library of derivatives against a panel of biological targets (e.g., a kinase panel) to identify initial hits.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency and selectivity, guided by computational modeling and biophysical data.

Selectivity Profiling: Broad screening of the optimized compound against hundreds of targets to ensure it does not have significant off-target effects.

Cellular Activity Confirmation: Demonstrating that the probe engages its target in living cells and elicits a biological response consistent with the target's function.

By serving as selective modulators of protein function, chemical probes derived from the pyrrolo[3,2-c]azepine framework could become valuable tools for the broader biological research community.

The 1h,4h,5h,6h,7h,8h Pyrrolo 3,2 C Azepine Scaffold in Chemical Biology

Application as a Privileged Structure in Chemical Space Exploration

No literature was found that specifically designates the 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine scaffold as a "privileged structure." While related pyrrolo-azepine and other fused heterocyclic systems are explored in medicinal chemistry for their diverse biological activities, this particular isomer lacks the body of research needed to substantiate such a claim. nih.govopenmedicinalchemistryjournal.comresearchgate.net

Development of Molecular Probes for Biological Research

There are no available studies detailing the design, synthesis, or application of molecular probes derived from the this compound core for the purpose of biological research. Research on related isomers, such as pyrrolo[3,2-c]pyridines, has shown their potential in developing inhibitors, but this cannot be directly extrapolated to the specific azepine scaffold . nih.gov

Future Directions and Emerging Research Avenues for Pyrrolo 3,2 C Azepine Chemistry

Discovery of Novel and Efficient Synthetic Routes

The future of 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine chemistry is intrinsically linked to the development of novel and efficient synthetic routes. While classical methods have laid the groundwork, the demand for greater structural diversity, higher yields, and more sustainable processes necessitates a move towards more advanced synthetic strategies.

Future research will likely focus on overcoming the limitations of multi-step, low-yielding syntheses. Established methods for pyrrole (B145914) synthesis, such as the Paal-Knorr, Hantzsch, and Barton-Zard reactions, provide a foundational toolkit for constructing one of the core rings. pharmaguideline.com Similarly, various methods exist for the formation of the azepine ring, often involving ring-expansion reactions or cyclization of linear precursors. researchgate.netresearchgate.net However, the fusion of these two heterocyclic systems into the specific pyrrolo[3,2-c]azepine architecture presents unique challenges that require innovative solutions.

Emerging strategies are expected to employ transition-metal catalysis to achieve higher efficiency and selectivity. For instance, copper-catalyzed annulation of alkyne-tethered enaminones has proven effective for creating 2,3-ring fused pyrroles, a strategy that could be adapted for the synthesis of the pyrrolo[3,2-c]azepine core. acs.org Another promising avenue is the use of bifunctional 3d-metal catalysts, such as cobalt-based systems, which can facilitate cascade reactions. nih.gov These cascades could, for example, involve the reduction of a nitroarene precursor followed by a Paal–Knorr type condensation to form the pyrrole ring and subsequent cyclization to build the azepine moiety in a single pot. nih.gov

Furthermore, organocatalysis is emerging as a powerful tool for the construction of pyrrole rings under green chemistry principles, which could be integrated into synthetic routes for pyrroloazepines. rsc.org The development of one-pot, multi-component reactions will also be a significant focus, allowing for the rapid assembly of the complex bicyclic structure from simple, readily available starting materials. rsc.orgrsc.org These advanced methods aim to reduce the number of synthetic steps, minimize waste, and provide access to a wider range of functionalized derivatives.

Table 1: Comparison of Potential Synthetic Routes for the Pyrrolo[3,2-c]azepine Core

Synthetic Strategy Key Features Potential Advantages Potential Challenges
Classical Cyclocondensation (e.g., Paal-Knorr) Condensation of a 1,4-dicarbonyl compound with a primary amine. pharmaguideline.com Well-established, reliable for many pyrrole systems. Requires functionalized precursors, can have harsh reaction conditions.
Transition-Metal Catalyzed Cyclizations Use of catalysts like copper, palladium, or cobalt to facilitate ring formation. acs.orgnih.govmit.edu High efficiency, high selectivity, mild reaction conditions. Catalyst cost and sensitivity, optimization of ligand and reaction conditions required.
Cascade/Tandem Reactions Multiple bond-forming events occur in a single synthetic operation. nih.govrsc.org Step and atom economy, reduced workup and purification. Complex reaction design, potential for side reactions.
Photochemical Ring Expansion Use of light to induce ring expansion of smaller heterocyclic precursors. organic-chemistry.org Access to unique molecular scaffolds, mild conditions. Specialized equipment required, potential for low quantum yields.
Multi-Component Reactions (MCRs) Three or more reactants combine in a single pot to form the product. rsc.org High efficiency, rapid generation of molecular diversity. Optimization can be complex, limited to specific reaction types.

Exploration of Uncharted Chemical Space for Advanced Derivatives

The core this compound structure represents a scaffold that is ripe for chemical exploration. Future research will undoubtedly focus on moving beyond the parent compound to synthesize a diverse library of advanced derivatives with tailored properties. The goal is to explore the "uncharted chemical space" around this nucleus to identify novel compounds with potential applications in medicine and materials science.

A key strategy will involve the selective functionalization of the pyrrolo[3,2-c]azepine ring system. This includes introducing a wide array of substituents at various positions on both the pyrrole and azepine rings. Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, will be instrumental in this endeavor. nih.govnih.gov These powerful methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the attachment of aryl, heteroaryl, alkyl, and amino groups with high precision. nih.govnih.gov By systematically varying these substituents, researchers can fine-tune the electronic, steric, and physicochemical properties of the molecules.

Another important direction will be the synthesis of more complex fused-ring systems. This involves annulating additional rings onto the pyrrolo[3,2-c]azepine core to create tricyclic or tetracyclic architectures. Such modifications can dramatically alter the three-dimensional shape and biological activity of the compounds. For example, fusing a pyrimidine (B1678525) or diazepine (B8756704) ring to the pyrrole moiety could lead to novel structures with potential as kinase inhibitors or other therapeutic agents. nih.govnih.gov

The exploration of this new chemical space will be guided by the search for specific functions. In medicinal chemistry, this could involve designing derivatives that target specific enzymes or receptors. The pyrrole and azepine motifs are present in many biologically active molecules, and their combination in the pyrrolo[3,2-c]azepine scaffold offers a unique platform for drug discovery. nih.govresearchgate.net By creating a diverse library of derivatives, researchers can screen for a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects.

Table 2: Strategies for Generating Advanced Pyrrolo[3,2-c]azepine Derivatives

Derivatization Strategy Target Modification Potential Functional Groups Key Synthetic Methods
Direct C-H Functionalization Substitution at C-H bonds on the pyrrole or azepine ring. Aryl, alkyl, halogen, cyano groups. Transition-metal catalysis (e.g., Pd, Rh, Ir).
Cross-Coupling Reactions Attachment of new substituents to pre-functionalized positions. Aromatic rings, amines, ethers, thioethers. Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira couplings. nih.govnih.gov
Annulation Reactions Fusion of additional rings to the bicyclic core. Pyrimidine, diazepine, oxazole rings. Cyclocondensation, cycloaddition reactions. nih.gov
N-Substitution Modification of the nitrogen atoms in the pyrrole and azepine rings. Alkyl, acyl, sulfonyl groups. Alkylation, acylation, sulfonylation.

Integration with Flow Chemistry and Automated Synthesis Platforms

A significant leap forward in the synthesis of this compound and its derivatives will come from the integration of modern automation and continuous manufacturing technologies. Flow chemistry, in particular, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability.

In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields, improved purity, and better reproducibility. For the synthesis of pyrrolo[3,2-c]azepines, flow chemistry could be used to perform reactions that are difficult or hazardous to conduct in batch, such as those involving highly reactive intermediates or exothermic processes. The increased surface-area-to-volume ratio in flow reactors allows for more efficient heat transfer, mitigating the risks associated with thermal runaways.

Furthermore, flow chemistry enables the seamless integration of multiple synthetic steps into a continuous sequence. This "telescoped" synthesis avoids the need for isolating and purifying intermediates at each stage, significantly reducing reaction time and waste. For a multi-step synthesis of a complex molecule like a pyrrolo[3,2-c]azepine derivative, this can be a major advantage.

The combination of flow chemistry with automated synthesis platforms represents the next frontier. These platforms can be programmed to perform a series of reactions, purifications, and analyses automatically. This allows for the rapid synthesis and screening of large libraries of compounds, which is essential for drug discovery and materials science research. By automating the synthesis of pyrrolo[3,2-c]azepine derivatives, researchers can accelerate the exploration of the chemical space around this scaffold and more quickly identify compounds with desired properties.

Table 3: Advantages of Flow Chemistry for Pyrrolo[3,2-c]azepine Synthesis

Feature Description Benefit for Pyrrolo[3,2-c]azepine Synthesis
Enhanced Safety Small reaction volumes and efficient heat transfer minimize the risk of accidents. Allows for the use of more reactive or hazardous reagents to access novel chemical space.
Precise Reaction Control Accurate control over temperature, pressure, and residence time. Improved yields, higher purity, and better reproducibility of complex heterocyclic syntheses.
Improved Scalability Production can be scaled up by running the system for longer periods. Facilitates the production of larger quantities of promising compounds for further testing.
Telescoped Synthesis Multiple reaction steps can be linked together in a continuous flow. Reduces overall synthesis time, minimizes waste, and avoids the isolation of unstable intermediates.
Automation Integration with robotic systems for automated synthesis and screening. Enables high-throughput synthesis of derivative libraries for rapid structure-activity relationship studies.

Advanced Mechanistic Studies using Cutting-Edge Analytical Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepines is crucial for the development of more efficient and selective chemical processes. Future research will increasingly rely on cutting-edge analytical techniques to probe the intricate details of these reactions, providing insights that can guide the design of better synthetic routes and catalysts.

High-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy techniques will be at the forefront of these mechanistic studies. For example, in-situ NMR monitoring can be used to observe the formation and consumption of reactants, intermediates, and products in real-time, providing a detailed kinetic profile of the reaction. Techniques such as 2D NMR (COSY, HSQC, HMBC) will be essential for elucidating the structure of transient intermediates and byproducts, which can offer clues about the reaction pathway. mdpi.com

The use of isotopic labeling studies will also be invaluable. By selectively incorporating isotopes such as ¹³C or ¹⁵N into the starting materials, researchers can track the fate of individual atoms throughout the reaction, confirming bond-forming and bond-breaking events and distinguishing between different possible mechanisms.

In addition to spectroscopic methods, advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS), will allow for the rapid separation and identification of complex reaction mixtures. This is particularly important for analyzing the outcomes of multi-component reactions or cascade sequences where numerous products and byproducts may be formed.

Table 4: Analytical Techniques for Mechanistic Studies of Pyrrolo[3,2-c]azepine Synthesis

Analytical Technique Information Gained Application in Pyrrolo[3,2-c]azepine Chemistry
In-situ NMR Spectroscopy Real-time monitoring of reaction progress, identification of intermediates. Elucidating the kinetics and pathways of cyclization and functionalization reactions.
High-Resolution Mass Spectrometry (HRMS) Precise mass determination for identifying molecular formulas of products and intermediates. Confirming the identity of novel derivatives and transient species. mdpi.com
2D NMR (COSY, HSQC, HMBC) Detailed structural information and connectivity of atoms within a molecule. Unambiguous structure determination of complex fused-ring systems. mdpi.com
Isotopic Labeling Studies Tracing the path of atoms through a reaction. Distinguishing between competing reaction mechanisms.
UHPLC-MS Separation and identification of components in complex mixtures. Analyzing the product distribution of multi-component and cascade reactions.
X-ray Crystallography Definitive three-dimensional structure of crystalline compounds. Confirming the stereochemistry and conformation of synthesized molecules.

Computational Design of Novel Pyrroloazepine Architectures with Tailored Properties

Computational chemistry and molecular modeling are set to play a pivotal role in the future of this compound research. By leveraging the power of in silico methods, scientists can design novel pyrroloazepine architectures with specific, tailored properties before they are ever synthesized in the lab. This "design-before-synthesis" approach can save significant time and resources, and it can guide synthetic chemists toward the most promising molecular targets.

One of the key applications of computational design will be in the field of drug discovery. Using techniques such as molecular docking, researchers can simulate the interaction of virtual libraries of pyrrolo[3,2-c]azepine derivatives with specific biological targets, such as enzymes or receptors. This allows for the prediction of binding affinities and the identification of compounds that are most likely to exhibit the desired therapeutic effect. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of the molecules with their biological activity, providing valuable insights for the design of more potent and selective drug candidates.

In addition to drug design, computational methods can be used to predict a wide range of physicochemical properties, such as solubility, stability, and membrane permeability. These properties are critical for the development of effective pharmaceuticals and functional materials. By calculating these properties in silico, researchers can prioritize the synthesis of compounds that have the most favorable profiles.

The synergy between computational design and experimental synthesis will be a powerful engine for innovation in pyrrolo[3,2-c]azepine chemistry. By using computational methods to generate hypotheses and to guide experimental work, researchers can navigate the vast chemical space of possible derivatives more efficiently and accelerate the discovery of new molecules with valuable applications.

Table 5: Computational Approaches for the Design of Pyrrolo[3,2-c]azepine Derivatives

Computational Method Purpose Application in Pyrrolo[3,2-c]azepine Research
Molecular Docking Predicts the binding mode and affinity of a molecule to a biological target. Identification of potential drug candidates targeting specific proteins.
Quantitative Structure-Activity Relationship (QSAR) Correlates chemical structure with biological activity. Guiding the design of more potent and selective derivatives.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time. Understanding the conformational flexibility and dynamic behavior of the pyrroloazepine scaffold.
Density Functional Theory (DFT) Calculates the electronic structure and properties of molecules. Predicting reactivity, spectroscopic properties, and reaction mechanisms.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity. Designing novel molecules with similar activity to known drugs.
ADMET Prediction Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. Early-stage filtering of drug candidates to reduce late-stage failures.

Q & A

Q. What analytical methods are recommended for structural characterization of pyrrolo[3,2-c]azepine derivatives?

To confirm the molecular structure of pyrrolo[3,2-c]azepine derivatives, researchers should employ:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to assign proton and carbon environments, particularly for distinguishing fused ring systems (e.g., chemical shifts for NH protons in pyrrole/azepine moieties) .
  • X-ray Crystallography : Critical for resolving conformational ambiguities, such as hydrogen-bonding patterns (e.g., N–H···O interactions in azepine diones) .
  • Computational Modeling : Density Functional Theory (DFT) to validate experimental data and predict electronic properties .

Q. What safety precautions are necessary when handling pyrrolo[3,2-c]azepine derivatives in the lab?

Based on EU-GHS/CLP classifications for structurally related compounds:

  • Acute Toxicity : Category 4 hazards (oral, dermal, inhalation) require lab coats, gloves, and fume hoods during synthesis .
  • Labeling : Use "Warning" signal words and include emergency contact protocols (e.g., Key Organics Limited’s safety guidelines) .
  • Waste Disposal : Follow local regulations for nitrogen-containing heterocycles to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to pyrrolo[3,2-c]azepine derivatives with high regioselectivity?

Key methodological considerations include:

  • Cyclization Strategies : Intramolecular cyclization of diols or amines under acidic conditions (e.g., polyphosphoric acid) to form the azepine ring .
  • Reagent Selection : Use of trifluoroacetic anhydride (TFAA) in Pummerer reactions to promote sulfur shifts, enabling unique cycloadducts .
  • Kinetic Control : Monitor reaction progress via TLC to isolate intermediates and avoid side products (e.g., oxazine derivatives from competing pathways) .

Q. What computational approaches are used to study pyrrolo[3,2-c]azepine reactivity and bioactivity?

  • Molecular Docking : Predict binding affinities to biological targets (e.g., SARS-CoV-2 Mpro inhibition via π-π stacking and hydrogen bonding) .
  • Mechanistic Studies : DFT calculations to map reaction pathways (e.g., [3+2] cycloadditions involving azomethine ylides) .
  • Pharmacokinetic Modeling : ADMET profiling to assess solubility and metabolic stability for drug development .

Q. How should researchers address contradictions in reported synthetic outcomes for pyrrolo[3,2-c]azepine derivatives?

Case Example:

  • Unexpected Cyclization Products : When synthesizing pyrrolo[3,2-c]azepines, diol substrates may form oxazine derivatives (e.g., 4H-pyrrolo[3,4-g]oxazines) due to competing dehydration pathways. Resolution involves:
    • Reaction Optimization : Adjusting temperature, solvent polarity, or catalyst (e.g., ytterbium for selective cyclization) .
    • Structural Validation : Use HMBC and COSY NMR to confirm product identity and rule out regioisomers .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields for Pyrrolo[3,2-c]azepine Derivatives

MethodSubstrateConditionsProductYieldReference
Polyphosphoric Acid Cyclization3-(1-Ethylpyrrole-2-carboxamido)propanoic acid393 K, 0.5 h1-Ethyl-1H,6H-pyrrolo[2,3-c]azepine-4,8-dione65.3%
TFAA-Mediated Pummerer ReactionSulfoxide derivativesTFAA, TBAH, Yb(OTf)31,7-Sulfur-shifted products56%

Q. Table 2. Spectral Data for Common Pyrrolo[3,2-c]azepine Derivatives

CompoundIR (cm⁻¹)1H NMR (δ, ppm)13C NMR (δ, ppm)Source
1-Ethyl-azepine-dione1720 (C=O)1.25 (t, CH3), 4.12 (q, CH2)178.2 (C=O), 125.6 (pyrrole C)
4-Amino-7H-pyrrolo[3,2-d]pyrimidine3350 (NH2)6.95 (s, H-5), 8.10 (s, H-2)152.3 (C-4), 115.7 (C-5)

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine
Reactant of Route 2
1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine

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